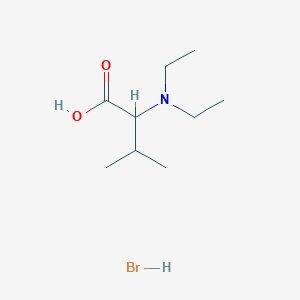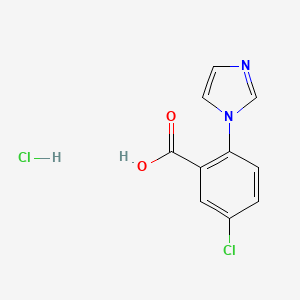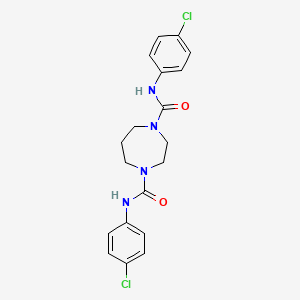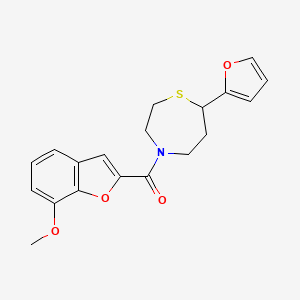
N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the “3,4-Dihydro-2H-chromen” structure are part of a larger class of chemicals known as chromenes . Chromenes are aromatic organic compounds that consist of a benzene ring fused to a heterocyclic pyran ring . They are often found in various natural products and have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a chromene ring attached to a piperazine ring via an amide linkage . The chromene ring system is a fused six-membered benzene ring and a three-membered heterocycle, which contains an oxygen atom .Chemical Reactions Analysis
Chromenes can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide” can undergo would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Chromenes, for example, often have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Aplicaciones Científicas De Investigación
Androgen Receptor Antagonist Activities
A study by Kinoyama et al. (2005) explored a series of N-arylpiperazine-1-carboxamide derivatives, revealing their potent androgen receptor (AR) antagonist activities. These compounds were evaluated for their antiandrogenic properties, suggesting potential usefulness in prostate cancer treatment (Kinoyama et al., 2005).
Catalytic Applications in Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate has been identified as an effective catalyst for synthesizing a series of 4H-pyran derivatives, including dihydropyrano[c]chromenes and benzo[e]-chromenes (Niknam et al., 2013). Another study by Ghashang et al. (2015) utilized silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for the synthesis of various chromene derivatives, emphasizing its benefits such as high yields and a cleaner reaction process (Ghashang et al., 2015).
Synthesis of Antidepressant Agents
Abou-Gharbia et al. (1999) synthesized novel adamantyl aryl- and heteroarylpiperazine derivatives, investigating their serotonin receptor activities. Some of these compounds demonstrated potent 5-HT(1A) receptor affinity and moderate 5-HT(2) receptor affinity, indicating their potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Antimicrobial Activity Studies
A study by Ukhov et al. (2021) synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, finding that some compounds exhibited notable antimicrobial activity (Ukhov et al., 2021). Similarly, Patel et al. (2011) synthesized novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, assessing their potential for treating HIV through cell-cell fusion inhibitory activities (Patel et al., 2011).
Antibacterial Agents
Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, which demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-8-20-9-11-21(12-10-20)18(22)19-14-15-7-13-23-17-6-4-3-5-16(15)17/h1,3-6,15H,7-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZYHRLWEIQWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluorophenyl)acetamide](/img/structure/B2824452.png)

![N-cyclopentyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2824455.png)




![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)
![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)